Cas no 690264-82-5 (1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine)
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine
- [1-(5-bromo-pyridin-2-yl)-pyrrolidin-3-yl]-dimethyl-amine
- 1-(5-bromo-2-pyridinyl)-N,N-dimethyl-3-Pyrrolidinamine
- DTXSID60469159
- XTPJCCKHBQLBST-UHFFFAOYSA-N
- [1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-yl]-dimethylamine
- CS-0357882
- 690264-82-5
- SCHEMBL390344
- AT27636
- AKOS012476696
- FT-0725684
- DA-30865
-
- Inchi: 1S/C11H16BrN3/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8H2,1-2H3
- InChI Key: XTPJCCKHBQLBST-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)N1CCC(C1)N(C)C
Computed Properties
- Exact Mass: 269.05276g/mol
- Monoisotopic Mass: 269.05276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 19.4Ų
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182866-1g |
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
690264-82-5 | 95% | 1g |
$362.56 | 2023-09-01 | |
| TRC | B432703-10mg |
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
690264-82-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432703-50mg |
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
690264-82-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B432703-100mg |
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
690264-82-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM170900-1g |
1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
690264-82-5 | 95% | 1g |
$408 | 2021-08-05 | |
| Chemenu | CM170900-1g |
1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
690264-82-5 | 95% | 1g |
$315 | 2024-07-24 | |
| A2B Chem LLC | AH20427-500mg |
[1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-yl]-dimethylamine |
690264-82-5 | 97% | 500mg |
$210.00 | 2024-04-19 | |
| A2B Chem LLC | AH20427-1g |
[1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-yl]-dimethylamine |
690264-82-5 | 97% | 1g |
$336.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428552-250mg |
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
690264-82-5 | 95+% | 250mg |
¥2376.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428552-1g |
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
690264-82-5 | 95+% | 1g |
¥4752.00 | 2024-05-03 |
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine Suppliers
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Additional information on 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine
Comprehensive Overview of 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine (CAS No. 690264-82-5)
The compound 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine (CAS No. 690264-82-5) is a brominated pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 5-bromopyridin-2-yl moiety linked to a N,N-dimethylpyrrolidin-3-amine group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing novel kinase inhibitors and central nervous system (CNS) targeting agents, aligning with current trends in precision medicine and neurodegenerative disease research.
In recent years, the demand for heterocyclic compounds like 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine has surged, driven by their applications in drug discovery and material science. This compound’s bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Laboratories frequently search for high-purity bromopyridine derivatives to optimize synthetic routes, reflecting its importance in modern organic chemistry.
From a pharmacological perspective, the dimethylpyrrolidinamine fragment in CAS 690264-82-5 suggests potential bioactivity, particularly in modulating G-protein-coupled receptors (GPCRs) or ion channels. These targets are hotspots in treating conditions like chronic pain and psychiatric disorders, topics frequently queried in academic and industry forums. Moreover, the compound’s logP and hydrogen bonding capacity—key metrics in ADME (Absorption, Distribution, Metabolism, Excretion) studies—are critical for researchers designing blood-brain barrier (BBB)-penetrant drugs.
Environmental and regulatory considerations also shape interest in 690264-82-5. With growing emphasis on green chemistry, scientists explore sustainable methods to synthesize such brominated intermediates, reducing heavy metal catalysts or hazardous byproducts. Queries like "eco-friendly synthesis of bromopyridines" or "scalable routes to N,N-dimethylpyrrolidinamines" highlight this shift. The compound’s stability under various pH conditions further makes it a candidate for formulation studies in drug development pipelines.
Analytical characterization of 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine typically involves HPLC, NMR, and mass spectrometry, ensuring batch-to-batch reproducibility—a priority for manufacturers. Patents and publications referencing this CAS number often focus on its use in proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, areas gaining traction in oncology research. These applications resonate with search trends around "next-generation therapeutics" and "small molecule degraders."
In summary, CAS 690264-82-5 exemplifies the intersection of synthetic utility and biological relevance. Its versatility in medicinal chemistry, coupled with evolving industrial needs, positions it as a compound of enduring interest. As AI-driven molecular design accelerates, tools predicting SAR (Structure-Activity Relationships) for such scaffolds will likely amplify its role in hit-to-lead optimization—a topic dominating contemporary scientific discourse.
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